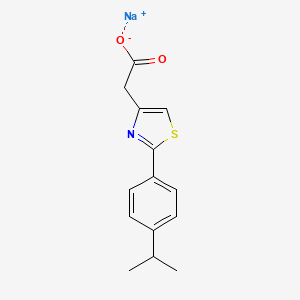
Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate is a chemical compound with the molecular formula C14H16NNaO2S and a molecular weight of 285.34 g/mol . This compound belongs to the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate typically involves the reaction of 4-isopropylphenylthiazole with sodium acetate under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The process includes the use of advanced synthesis techniques, such as continuous flow reactors and automated systems, to optimize reaction conditions and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Halogens, alkylating agents; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-(2-(4-ethylphenyl)thiazol-4-yl)acetate
- Sodium 2-(2-(4-fluorophenyl)thiazol-4-yl)acetate
- Sodium 2-(2-(4-bromophenyl)thiazol-4-yl)acetate
Uniqueness
Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate is unique due to its specific substituent groups, which confer distinct biological activities and chemical reactivity. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Eigenschaften
Molekularformel |
C14H14NNaO2S |
|---|---|
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
sodium;2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H15NO2S.Na/c1-9(2)10-3-5-11(6-4-10)14-15-12(8-18-14)7-13(16)17;/h3-6,8-9H,7H2,1-2H3,(H,16,17);/q;+1/p-1 |
InChI-Schlüssel |
FLXMYGRAMHRTAW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


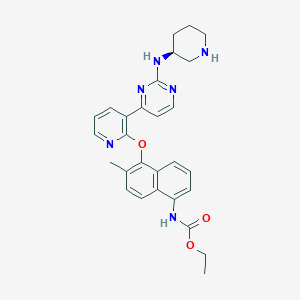
![7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13362293.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B13362296.png)

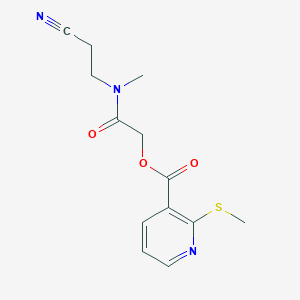
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362329.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide](/img/structure/B13362330.png)

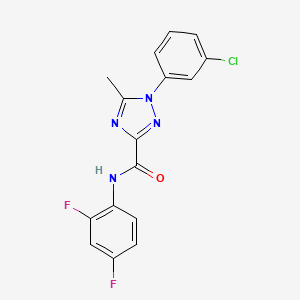

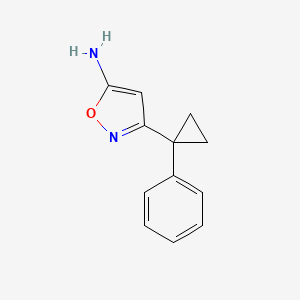
![6-(3,4-Diethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362373.png)
![Ethyl (7-hydroxy-5-phenethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13362376.png)
![4-(4-hydroxyquinazolin-2-yl)-N-[5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]butanamide](/img/structure/B13362389.png)
